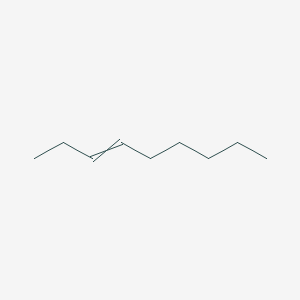

3-Nonene

Description

Properties

CAS No. |

125146-82-9 |

|---|---|

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

non-3-ene |

InChI |

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h5,7H,3-4,6,8-9H2,1-2H3 |

InChI Key |

YCBSHDKATAPNIA-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC |

Canonical SMILES |

CCCCCC=CCC |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nonene: Chemical Properties and Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and molecular structure of 3-Nonene. It includes tabulated quantitative data, detailed experimental methodologies for its characterization, and visualizations of its structural relationships and analytical workflows.

Core Chemical and Physical Properties

3-Nonene is an alkene with the chemical formula C₉H₁₈.[1][2] It exists as two stereoisomers: cis (Z) and trans (E). The physical and chemical properties can vary slightly between these isomers. The following tables summarize key quantitative data for 3-Nonene.

Table 1: General and Computed Properties of 3-Nonene

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ | [1] |

| Molecular Weight | 126.24 g/mol | [3] |

| Exact Mass | 126.140854 Da | [4] |

| LogP (Octanol/Water Partition Coefficient) | 5.02 | [4] |

| McGowan's Characteristic Volume (McVol) | 133.370 ml/mol | [5] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 105.12 kJ/mol | [5] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -111.87 kJ/mol | [5] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 19.27 kJ/mol | [5] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 35.59 kJ/mol | [5] |

| Log10 of Water Solubility (log10WS) | -3.44 mol/l | [5] |

Table 2: Physical Properties of 3-Nonene Isomers

| Property | Value | Isomer | Source |

| Boiling Point | 145.7 ± 7.0 °C at 760 mmHg | (Z)-3-Nonene | [4][6] |

| 420.75 ± 0.40 K | General | [5] | |

| Density | 0.7 ± 0.1 g/cm³ | (Z)-3-Nonene | [4] |

| Flash Point | 32.2 ± 0.0 °C | (Z)-3-Nonene | [4] |

| Vapor Pressure | 6.1 ± 0.1 mmHg at 25°C | (Z)-3-Nonene | [4] |

| Refractive Index | 1.427 | (Z)-3-Nonene | [4] |

| Critical Temperature (Tc) | 580.62 K | General | [5] |

| Critical Pressure (Pc) | 2426.65 kPa | General | [5] |

Molecular Structure and Isomerism

3-Nonene is a nine-carbon chain alkene with a double bond located at the third carbon position.[7] This positioning of the double bond gives rise to cis and trans stereoisomerism.

-

(Z)-3-Nonene (cis-3-Nonene): In this isomer, the alkyl chains on either side of the double bond are on the same side. The CAS number for cis-3-Nonene is 20237-46-1.[8]

-

(E)-3-Nonene (trans-3-Nonene): In this isomer, the alkyl chains are on opposite sides of the double bond. The CAS number for trans-3-Nonene is 20063-92-7.[9]

The general CAS number for 3-Nonene (isomer unspecified) is 20063-77-8.[1] The IUPAC name is non-3-ene.[7]

Experimental Protocols

The characterization and analysis of 3-Nonene involve various spectroscopic and chromatographic techniques.

Synthesis of cis-3-Nonene

A common method for synthesizing a cis-alkene is through the reduction of an alkyne using specific catalysts.

Protocol for the Synthesis of cis-3-Nonene: [10]

-

Deprotonation of Alkyne: Start with a terminal alkyne, such as 1-butyne. React it with a strong base like sodium amide (NaNH₂) in a suitable solvent (e.g., liquid ammonia) to deprotonate the alkyne, forming a sodium acetylide.

-

Alkylation: Introduce an alkyl halide, in this case, 1-bromopentane. The acetylide ion will act as a nucleophile, attacking the primary alkyl halide in an Sₙ2 reaction to form 3-nonyne (B165639).

-

Partial Hydrogenation: The resulting 3-nonyne is then partially hydrogenated to the cis-alkene. This is achieved using H₂ gas in the presence of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). The catalyst's reduced activity prevents over-reduction to the alkane (nonane).

-

Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the product is purified, typically by distillation, to yield cis-3-nonene.

Spectroscopic and Chromatographic Analysis

To determine the structure and purity of 3-Nonene, a combination of analytical techniques is employed.

General Experimental Workflow:

-

Separation: If dealing with a mixture of isomers or impurities, the first step is separation. Gas Chromatography (GC) is highly effective for separating volatile compounds like alkenes.[11] A non-polar capillary column is typically used, and the retention indices can help in identifying the isomers.[3][12]

-

Structure Elucidation:

-

Mass Spectrometry (MS): Often coupled with GC (GC-MS), MS provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the carbon skeleton.[13] The molecular ion peak for 3-Nonene would be observed at an m/z ratio corresponding to its molecular weight (approximately 126).[14]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For 3-Nonene, the key absorption would be the C=C stretch. For trans-3-Nonene, a characteristic out-of-plane C-H bending vibration is observed around 965 cm⁻¹. The corresponding vibration for the cis isomer is less distinct and occurs around 675-730 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This provides information about the chemical environment of the hydrogen atoms. The vinyl protons (H-C=C-H) in 3-Nonene would appear in the range of 5.3-5.5 ppm. The coupling constants (J-values) between these protons are different for the cis and trans isomers, allowing for their distinction.

-

¹³C NMR: This technique identifies the different types of carbon atoms. The sp² hybridized carbons of the double bond in 3-Nonene would have characteristic chemical shifts in the downfield region of the spectrum (typically 120-140 ppm).

-

-

References

- 1. 3-Nonene [webbook.nist.gov]

- 2. Nonene - Wikipedia [en.wikipedia.org]

- 3. 3-Nonene, (3Z)- | C9H18 | CID 5364453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Nonene | CAS#:20063-92-7 | Chemsrc [chemsrc.com]

- 5. 3-Nonene (CAS 20063-77-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. CIS-3-NONENE | 20237-46-1 [chemicalbook.com]

- 7. Non-3-ene | C9H18 | CID 88350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cis-3-Nonene [webbook.nist.gov]

- 9. 3-Nonene, (E)- [webbook.nist.gov]

- 10. Solved Which sequence of reactions works best in | Chegg.com [chegg.com]

- 11. cis-3-Nonene [webbook.nist.gov]

- 12. 3-Nonene, (3E)- | C9H18 | CID 5364445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. vanderbilt.edu [vanderbilt.edu]

- 14. 3-Nonene [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of cis-3-Nonene from 3-Heptyne

Abstract

This technical guide provides a comprehensive overview of the primary synthetic methodologies for the stereoselective conversion of 3-heptyne (B1585052) to cis-3-nonene (B1606493). The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details two principal methods: catalytic hydrogenation using Lindlar's catalyst and P-2 nickel catalyst, and a third alternative, hydroboration-protonolysis. This guide includes detailed experimental protocols, a comparative analysis of quantitative data, and visual diagrams of reaction workflows to facilitate a deeper understanding and practical application of these synthetic routes.

Introduction

The stereoselective synthesis of cis-alkenes is a fundamental transformation in organic chemistry, with the products serving as crucial intermediates in the synthesis of pharmaceuticals, natural products, and fine chemicals. cis-3-Nonene, a nine-carbon alkene with a cis-configured double bond, is a valuable building block in various synthetic pathways. The most direct and common precursor for the synthesis of cis-3-nonene is 3-heptyne. This guide focuses on the established and effective methods for this specific conversion, emphasizing stereochemical control to achieve a high yield of the desired cis-isomer.

Core Synthesis Methodologies

The synthesis of cis-3-nonene from 3-heptyne is primarily achieved through the syn-addition of hydrogen across the triple bond of the alkyne. This is accomplished using heterogeneous catalysis with "poisoned" or deactivated catalysts that prevent over-reduction to the corresponding alkane (nonane). An alternative approach involves a two-step hydroboration-protonolysis sequence.

Catalytic Hydrogenation with Lindlar's Catalyst

Catalytic hydrogenation using Lindlar's catalyst is a widely recognized and reliable method for the synthesis of cis-alkenes from alkynes.[1] The catalyst consists of palladium deposited on a solid support, typically calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), and deactivated with a "poison" such as lead acetate (B1210297) or lead oxide, and an amine, most commonly quinoline (B57606).[1][2][3] This deactivation prevents the further reduction of the initially formed cis-alkene to an alkane.[2][3] The hydrogenation is stereospecific, occurring via syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface, resulting in the exclusive formation of the cis-alkene.[1][2]

Catalytic Hydrogenation with P-2 Nickel Catalyst

The P-2 nickel catalyst, a form of nickel boride (Ni₂B), offers an effective alternative to the lead-containing Lindlar's catalyst.[4] It is typically prepared in situ by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride (B1222165) in an ethanol (B145695) solution.[4] For enhanced stereoselectivity in the reduction of internal alkynes to cis-alkenes, the P-2 nickel catalyst is often modified with the addition of ethylenediamine (B42938). This modification is believed to further refine the catalyst's surface, improving its selectivity for alkynes over alkenes and leading to very high cis:trans ratios. Similar to Lindlar's catalyst, the P-2 nickel catalyzed hydrogenation proceeds via a syn-addition mechanism on the catalyst surface.

Hydroboration-Protonolysis

A non-catalytic alternative for the conversion of alkynes to cis-alkenes is the hydroboration-protonolysis sequence. This two-step process involves the syn-addition of a borane (B79455) reagent across the triple bond to form a vinylborane (B8500763) intermediate, followed by protonolysis of the carbon-boron bond with a carboxylic acid, such as acetic acid, to yield the cis-alkene. To prevent the double addition of borane to the alkyne, sterically hindered boranes like disiamylborane (B86530) ((Sia)₂BH) or dicyclohexylborane (B74569) are typically employed. The stereospecificity of both the hydroboration (syn-addition) and the protonolysis (retention of configuration) steps ensures the formation of the cis-alkene.

Quantitative Data Summary

| Method | Catalyst/Reagent System | Typical Yield of cis-Alkene | Typical cis:trans Selectivity | Reaction Conditions | Key Advantages | Key Disadvantages |

| Lindlar Hydrogenation | 5% Pd/CaCO₃, poisoned with Pb(OAc)₂ and quinoline | 85-98%[5] | >95% Z[5] | H₂ (1 atm), Room Temperature, various solvents (e.g., Hexane (B92381), Ethanol)[5] | Well-established, reliable, high yields[5] | Uses toxic lead, catalyst can be pyrophoric, potential for over-reduction[5] |

| P-2 Nickel Hydrogenation | Ni(OAc)₂ + NaBH₄ (in situ); with ethylenediamine | ~94% (for analogous alkynol)[6] | >200:1 (for analogous alkynol)[6] | H₂ (1 atm), 20-25°C, Ethanol[6] | Avoids toxic heavy metals, very high stereoselectivity[6] | Catalyst prepared in situ, can be sensitive to air |

| Hydroboration-Protonolysis | 1. (Sia)₂BH or other hindered borane2. CH₃COOH | High | >98% Z | 1. 0°C to RT, THF2. Reflux | Excellent stereoselectivity, metal-free reduction step | Requires stoichiometric borane reagent, two-step process |

Experimental Protocols

Catalytic Hydrogenation of 3-Heptyne using Lindlar's Catalyst

Reagents:

-

3-Heptyne

-

Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Quinoline

-

Hexane (anhydrous)

-

Hydrogen gas (H₂)

-

Celite

Apparatus:

-

Two-neck round-bottom flask

-

Magnetic stirrer

-

Hydrogen balloon or hydrogenation apparatus

-

Septa

-

Needles and tubing for gas handling

Procedure:

-

In a clean, dry two-neck round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (approximately 5-10% by weight relative to the 3-heptyne).

-

The flask is then sealed with septa and purged with nitrogen or argon.

-

Anhydrous hexane is added via syringe, followed by the 3-heptyne and a small amount of quinoline (as a further deactivator, optional).

-

The nitrogen/argon atmosphere is replaced with hydrogen gas, typically by evacuating and backfilling the flask with hydrogen from a balloon. A positive pressure of hydrogen is maintained throughout the reaction.

-

The reaction mixture is stirred vigorously at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkyne.

-

Upon completion of the reaction, the hydrogen atmosphere is replaced with nitrogen.

-

The reaction mixture is filtered through a pad of Celite to remove the catalyst. The Celite pad is washed with a small amount of fresh solvent.

-

The filtrate is concentrated under reduced pressure to yield the crude cis-3-nonene.

-

The product can be further purified by distillation if necessary.

Catalytic Hydrogenation of 3-Heptyne using P-2 Nickel Catalyst with Ethylenediamine

Reagents:

-

Nickel(II) acetate tetrahydrate

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Ethylenediamine

-

3-Heptyne

-

Hydrogen gas (H₂)

-

Activated carbon

Apparatus:

-

Hydrogenation flask (e.g., a Brown² hydrogenator or a similar setup)

-

Magnetic stirrer

-

Syringes and needles

Procedure:

-

Catalyst Preparation (in situ):

-

In a hydrogenation flask, dissolve nickel(II) acetate tetrahydrate in ethanol.

-

Purge the flask with hydrogen gas.

-

With vigorous stirring, add a solution of sodium borohydride in ethanol to the nickel salt solution. A black, finely divided precipitate of P-2 nickel catalyst will form.

-

-

Hydrogenation Reaction:

-

To the freshly prepared P-2 nickel catalyst suspension, add ethylenediamine via syringe.

-

Add the 3-heptyne to the reaction mixture.

-

Ensure the flask is connected to a hydrogen source and maintain a hydrogen atmosphere (1 atm).

-

Stir the mixture at room temperature (20-25°C). The uptake of hydrogen is typically monitored.

-

-

Work-up:

-

Once the hydrogen uptake ceases (indicating the reaction is complete), the reaction mixture is filtered through a pad of activated carbon to remove the catalyst.

-

The filtrate is diluted with water and extracted with a low-boiling hydrocarbon solvent such as pentane (B18724) or diethyl ether.

-

The combined organic extracts are washed with water, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed by distillation to yield cis-3-nonene.

-

Synthesis of cis-3-Nonene via Hydroboration-Protonolysis of 3-Heptyne

Reagents:

-

3-Heptyne

-

A sterically hindered borane (e.g., disiamylborane, prepared in situ from 2-methyl-2-butene (B146552) and borane-tetrahydrofuran (B86392) complex)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Glacial acetic acid (CH₃COOH)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Diethyl ether or pentane

-

Anhydrous magnesium sulfate (MgSO₄)

Apparatus:

-

Two-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Nitrogen or argon inlet

-

Reflux condenser

Procedure:

-

Hydroboration:

-

In a dry, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-heptyne in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of a sterically hindered borane (e.g., disiamylborane, 1.0 equivalent) in THF to the stirred alkyne solution.

-

After the addition is complete, stir the reaction mixture at 0°C for one hour, and then allow it to warm to room temperature for an additional 2-4 hours to ensure the complete formation of the vinylborane intermediate.

-

-

Protonolysis:

-

Cool the reaction flask back to 0°C.

-

Slowly add anhydrous acetic acid (3-5 equivalents) to the vinylborane solution.

-

After the addition, remove the ice bath and heat the mixture to reflux for 2-3 hours.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the evolution of gas ceases.

-

Extract the mixture with diethyl ether or pentane.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation to yield pure cis-3-nonene.

-

Mandatory Visualizations

Caption: Synthetic routes from 3-heptyne to cis-3-nonene.

Caption: Workflow for Lindlar hydrogenation.

Conclusion

The synthesis of cis-3-nonene from 3-heptyne can be effectively achieved with high stereoselectivity using several reliable methods. The choice of method will depend on factors such as the availability of reagents and equipment, desired purity, and tolerance for certain reagents (e.g., lead in the Lindlar catalyst). Catalytic hydrogenation with either Lindlar's catalyst or P-2 nickel offers a direct and efficient one-step conversion. The P-2 nickel catalyst, particularly when modified with ethylenediamine, provides an excellent lead-free alternative with potentially higher stereoselectivity. The hydroboration-protonolysis route, while being a two-step process, is also a highly stereoselective option that avoids the use of metal catalysts for the reduction step. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific synthetic needs.

References

An In-depth Technical Guide to the Physical Properties of trans-3-Nonene

This technical guide provides a comprehensive overview of the key physical properties of trans-3-Nonene (B166812). The document is intended for researchers, scientists, and professionals in drug development who require accurate and detailed information on this compound. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for the determination of its boiling point.

Core Physical Properties of trans-3-Nonene

trans-3-Nonene, with the CAS number 20063-77-8, is an alkene with the molecular formula C9H18.[1][2][3] Its physical characteristics are crucial for its handling, application, and analysis in a laboratory setting.

Table of Physical Properties

| Property | Value | Notes |

| Boiling Point | 147 °C[4] | at standard atmospheric pressure |

| Density | 0.734 g/mL | at 25 °C[1][2][5][6][7] |

| Refractive Index | 1.419 | at 20 °C[1][2][5][6][7] |

| Melting Point | -89.14 °C | (estimated)[1][2][5] |

| Flash Point | 90 °F (32.2 °C) | [1][2][5] |

| Vapor Pressure | 6.06 mmHg | at 25 °C[1] |

| Molecular Weight | 126.24 g/mol | [8] |

| Molecular Formula | C9H18 | [3] |

Experimental Protocols for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] For a compound like trans-3-Nonene, several standard laboratory methods can be employed for accurate determination.

1. Simple Distillation Method

This method is suitable when a relatively larger sample volume (at least 5 mL) is available.[9][10]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

Place approximately 5-10 mL of trans-3-Nonene into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature when the liquid begins to boil and the vapor temperature stabilizes. This stable temperature reading, during active distillation, is the boiling point.[10]

-

It is also recommended to record the ambient barometric pressure as the boiling point is pressure-dependent.[9]

-

2. Thiele Tube Method

This micro-method is ideal when only a small amount of the substance is available (less than 0.5 mL).[10]

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube, rubber band, heating source.

-

Procedure:

-

Seal one end of a capillary tube using a flame.

-

Attach a small test tube containing 0.2-0.3 mL of trans-3-Nonene to a thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer bulb.

-

Place the sealed capillary tube (sealed end up) into the test tube.

-

Insert the entire assembly into the Thiele tube, which is filled with a high-boiling point liquid such as mineral oil.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Stop heating when a steady stream of bubbles is observed.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[10]

-

Visualizing Experimental Workflow

The following diagram illustrates the logical workflow for determining the boiling point of trans-3-Nonene using the Thiele Tube method.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

References

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Nonene - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. TRANS-3-NONENE | 20063-77-8 [chemicalbook.com]

- 7. trans-3-nonene | CAS#:20063-77-8 | Chemsrc [chemsrc.com]

- 8. 3-Nonene, (3E)- | C9H18 | CID 5364445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. chem.libretexts.org [chem.libretexts.org]

3-Nonene spectroscopic data interpretation and analysis

An in-depth analysis of the spectroscopic data for 3-Nonene is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive interpretation of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, complete with experimental protocols and a logical workflow for structural elucidation.

Spectroscopic Data of 3-Nonene

3-Nonene (C₉H₁₈, Molecular Weight: 126.24 g/mol ) is an alkene with the double bond located at the third carbon.[1][2] It exists as two geometric isomers: cis-(Z) and trans-(E). The spectroscopic data, particularly in IR and NMR, can show subtle differences between these isomers. The data presented here primarily corresponds to the trans-(E) isomer unless otherwise specified.

Infrared (IR) Spectroscopy Data

The IR spectrum of an alkene is characterized by several key absorption bands. For 3-nonene, these include the C-H stretching vibrations for the sp² hybridized carbons of the double bond, the C=C double bond stretch, and the out-of-plane C-H bending vibrations.[3][4]

| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3015 | Medium | =C-H Stretch |

| 2960-2850 | Strong | C-H Stretch (sp³ C-H bonds) |

| ~1670 | Weak-Medium | C=C Stretch (trans-disubstituted) |

| ~965 | Strong | =C-H Bend (Out-of-plane, trans) |

Note: The C=C stretching vibration for a trans-disubstituted alkene is often weak because the change in dipole moment during the vibration is small.[4] The strong band at ~965 cm⁻¹ is highly characteristic of a trans-disubstituted double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The chemical shifts are influenced by the electronic environment of each nucleus.

¹H NMR Spectroscopy Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.4 | m (multiplet) | 2H | -CH=CH- (Olefinic Protons) |

| ~2.0 | m (multiplet) | 4H | =CH-CH₂ - and -CH₂ -CH= (Allylic Protons) |

| ~1.4 | m (multiplet) | 6H | -CH₂-CH₂ -CH₂- and -CH₂-CH₂ -CH₃ |

| ~0.9 | t (triplet) | 6H | -CH₃ |

¹³C NMR Spectroscopy Data

| Chemical Shift (δ, ppm) | Assignment |

| ~131 | -C H=C H- (Olefinic Carbons) |

| ~35 | =CH-C H₂- |

| ~32 | -C H₂-CH₂-CH₃ |

| ~29 | =CH-CH₂-C H₂- |

| ~23 | -CH₂-C H₂-CH₃ |

| ~14 | -C H₃ |

Mass Spectrometry (MS) Data

Mass spectrometry of alkenes typically shows a distinct molecular ion peak (M⁺). The fragmentation patterns are dominated by cleavages that lead to the formation of stable carbocations, particularly resonance-stabilized allylic cations.[5][6]

| m/z (Mass/Charge Ratio) | Relative Abundance | Assignment |

| 126 | Moderate | [M]⁺ (Molecular Ion) |

| 97 | Moderate | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 83 | Moderate | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 69 | Strong | [C₅H₉]⁺ (Allylic cleavage) |

| 55 | Base Peak | [C₄H₇]⁺ (Allylic cleavage) |

| 41 | Strong | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid alkene like 3-nonene.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

-

Sample Preparation : As 3-nonene is a liquid, no specific sample preparation is needed for Attenuated Total Reflectance (ATR) FTIR. A single drop of the neat liquid is sufficient.

-

Instrument Setup : Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty ATR to account for atmospheric CO₂ and H₂O.

-

Data Acquisition : Place a drop of 3-nonene onto the center of the ATR crystal. Lower the press to ensure good contact between the sample and the crystal.

-

Spectrum Collection : Initiate the scan. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.[7]

-

Processing : After acquisition, perform a baseline correction and peak picking to identify the key absorption frequencies. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation : Accurately weigh approximately 5-20 mg of 3-nonene.[8][9]

-

Dissolution : Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[8] The solvent should not have signals that overlap with the analyte peaks.

-

Transfer : Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, carefully transfer the solution into a clean, dry 5 mm NMR tube.[9]

-

Standard Addition : Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), which provides a reference signal at 0 ppm.

-

Instrument Setup : Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

-

Data Acquisition : The instrument will perform a series of automated steps:

-

Locking : The spectrometer locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[8]

-

Shimming : The magnetic field homogeneity is optimized to ensure sharp, symmetrical peaks.[8]

-

Tuning : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).

-

-

Spectrum Collection : Set the appropriate acquisition parameters (e.g., number of scans, pulse angle, relaxation delay) and acquire the spectrum. ¹H NMR spectra are typically acquired quickly, while ¹³C NMR requires more scans due to its lower natural abundance.

Mass Spectrometry (MS) Protocol (EI-MS)

-

Sample Introduction : For a volatile liquid like 3-nonene, the sample can be introduced via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for sample purification and introduction.[10]

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum environment. This process, known as Electron Impact (EI) ionization, ejects an electron from the molecule to form a radical cation, the molecular ion [M]⁺.[11]

-

Fragmentation : The high energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals. This fragmentation is a reproducible process that is characteristic of the molecule's structure.[10]

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[11]

-

Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

Data Presentation : The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion fragment versus its m/z ratio.[11]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for identifying an unknown compound as 3-nonene by integrating data from IR, NMR, and MS.

Caption: Workflow for 3-Nonene identification via spectroscopy.

References

- 1. 3-Nonene [webbook.nist.gov]

- 2. Non-3-ene | C9H18 | CID 88350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. youtube.com [youtube.com]

- 6. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of 3-Nonene Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H NMR spectra of (E)- and (Z)-3-nonene, offering a detailed comparison of their spectral features. It includes a standard experimental protocol for sample preparation and data acquisition, along with a logical workflow for isomer differentiation.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For unsaturated compounds such as alkenes, ¹H NMR is particularly valuable for determining stereochemistry. The spatial arrangement of substituents around a double bond significantly influences the chemical environment of nearby protons, leading to distinct chemical shifts and coupling constants. This guide focuses on the analysis of the ¹H NMR spectra of the geometric isomers of 3-nonene, (E)-3-nonene and (Z)-3-nonene, highlighting the key differences that allow for their unambiguous identification.

Data Presentation: Predicted ¹H NMR Spectral Data

The following tables summarize the predicted ¹H NMR spectral data for (E)-3-nonene and (Z)-3-nonene. These values were obtained using an online NMR prediction tool and are provided for illustrative purposes. Actual experimental values may vary depending on the specific conditions.

Table 1: Predicted ¹H NMR Data for (E)-3-Nonene

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1 | 0.90 | t | 7.4 |

| H2 | 1.39 | sextet | 7.4 |

| H3 | 5.39 | dt | 15.3, 6.2 |

| H4 | 5.34 | dt | 15.3, 7.1 |

| H5 | 1.99 | q | 7.1 |

| H6 | 1.30 | sextet | 7.4 |

| H7 | 1.28 | sextet | 7.4 |

| H8 | 1.28 | sextet | 7.4 |

| H9 | 0.88 | t | 7.1 |

Table 2: Predicted ¹H NMR Data for (Z)-3-Nonene

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1 | 0.90 | t | 7.4 |

| H2 | 1.39 | sextet | 7.4 |

| H3 | 5.33 | dt | 10.8, 7.5 |

| H4 | 5.23 | dt | 10.8, 7.5 |

| H5 | 2.06 | q | 7.5 |

| H6 | 1.30 | sextet | 7.4 |

| H7 | 1.28 | sextet | 7.4 |

| H8 | 1.28 | sextet | 7.4 |

| H9 | 0.88 | t | 7.1 |

Experimental Protocols

A generalized experimental protocol for acquiring high-quality ¹H NMR spectra of liquid samples like the 3-nonene isomers is provided below.

Sample Preparation

-

Sample Quantity: For a standard ¹H NMR spectrum, weigh approximately 5-20 mg of the 3-nonene isomer.

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be around 4-5 cm.

-

Capping and Cleaning: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue dampened with a solvent like ethanol (B145695) to remove any fingerprints or dust.

NMR Data Acquisition

-

Instrument Setup: Place the NMR tube into a spinner turbine and adjust its position using a depth gauge. Insert the sample into the NMR spectrometer.

-

Locking and Shimming: The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp spectral lines.

-

Tuning and Matching: The NMR probe is tuned to the ¹H frequency to maximize signal detection.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a routine ¹H spectrum, a small number of scans is usually sufficient.

-

Data Acquisition: Initiate the acquisition process to obtain the Free Induction Decay (FID).

-

Data Processing: The FID is then subjected to a Fourier transform to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to obtain the final, interpretable spectrum.

Mandatory Visualization

The following diagrams illustrate the molecular structures of the 3-nonene isomers and the logical workflow for their differentiation using ¹H NMR spectroscopy.

Caption: Molecular structures of (E)- and (Z)-3-nonene isomers.

Caption: Workflow for distinguishing 3-nonene isomers via ¹H NMR.

In-Depth Technical Guide: 13C NMR Chemical Shifts for (Z)-non-3-ene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for (Z)-non-3-ene. Due to the limited availability of experimental spectral data for this specific compound in publicly accessible databases, this document presents predicted values obtained from computational models. These predictions are valuable for structure verification, analysis of related compounds, and as a reference for experimental work. Additionally, a standardized experimental protocol for the acquisition of 13C NMR data for liquid alkene samples is provided.

Predicted 13C NMR Chemical Shift Data

The predicted 13C NMR chemical shifts for (Z)-non-3-ene are summarized in Table 1. The carbon atoms are numbered sequentially starting from the terminus of the longer alkyl chain, as depicted in the molecular structure diagram (Figure 1). These predictions are based on established algorithms and databases that analyze the local electronic environment of each carbon atom.

Table 1: Predicted 13C NMR Chemical Shifts for (Z)-non-3-ene

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 14.1 |

| C2 | 22.9 |

| C3 | 123.2 |

| C4 | 132.5 |

| C5 | 27.3 |

| C6 | 32.1 |

| C7 | 22.6 |

| C8 | 31.8 |

| C9 | 14.0 |

Note: These values are predicted and should be used as a guide for experimental data interpretation. Actual experimental values may vary based on solvent, concentration, and temperature.

Molecular Structure and Carbon Numbering

The structure of (Z)-non-3-ene with the corresponding carbon atom numbering used for the chemical shift assignments is shown below. This visualization is crucial for correlating the tabulated data with the specific atomic positions within the molecule.

Figure 1: Molecular structure of (Z)-non-3-ene with carbon atom numbering.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a general and robust methodology for the acquisition of a 13C NMR spectrum for a liquid alkene sample such as (Z)-non-3-ene.

1. Sample Preparation

-

Sample Purity: Ensure the sample of (Z)-non-3-ene is of sufficient purity to avoid interference from impurities in the spectrum.

-

Solvent Selection: A deuterated solvent is used to provide a lock signal for the NMR spectrometer and to avoid large solvent peaks in the proton spectrum (which is often acquired alongside the 13C spectrum). For non-polar compounds like alkenes, deuterated chloroform (B151607) (CDCl3) is a common and suitable choice.[1][2]

-

Concentration: For a standard 5 mm NMR tube, dissolve approximately 50-100 mg of the compound in 0.6-0.7 mL of the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.[1][2] A small amount can be added directly to the solvent, or solvents containing TMS are commercially available.

-

Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

2. NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample.

-

Spectrometer: A modern NMR spectrometer with a field strength of 400 MHz or higher is recommended for good resolution and sensitivity.

-

Probe: A standard broadband or dual-channel probe suitable for 13C detection.

-

Temperature: Spectra are typically acquired at room temperature (e.g., 298 K).

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or a similar pulse sequence) is typically used to obtain a proton-decoupled 13C spectrum, where each unique carbon appears as a single line.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbons in a molecule of this size to relax, allowing for semi-quantitative analysis. Quaternary carbons may require longer relaxation delays for accurate integration.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. A typical range is from 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-240 ppm is usually sufficient to cover the entire range of 13C chemical shifts for organic molecules.[3]

-

3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

-

Phase Correction: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., the center of the CDCl3 triplet at 77.16 ppm).

-

Peak Picking: The chemical shifts of the peaks are identified and tabulated.

Logical Workflow for 13C NMR Prediction and Analysis

The process of obtaining and utilizing predicted 13C NMR data can be visualized as a logical workflow. This diagram illustrates the key steps from structure input to final spectral analysis.

Figure 2: Workflow for the prediction and experimental verification of 13C NMR spectra.

References

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 3-Nonene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 3-nonene. Designed for professionals in research and development, this document offers a detailed examination of the fragmentation pathways, quantitative data on ion abundance, a standardized experimental protocol, and a visual representation of the fragmentation logic.

Core Fragmentation Data of 3-Nonene

The mass spectrum of 3-nonene is characterized by a series of fragment ions that provide structural information about the molecule. The quantitative data, derived from the National Institute of Standards and Technology (NIST) database, is summarized below. The base peak, the most abundant ion, is observed at a mass-to-charge ratio (m/z) of 56. The molecular ion peak ([M]⁺) at m/z 126 is of low abundance, a common characteristic for alkenes which tend to fragment readily.[1][2]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 27 | 35 | [C₂H₃]⁺ |

| 29 | 40 | [C₂H₅]⁺ |

| 39 | 50 | [C₃H₃]⁺ |

| 41 | 85 | [C₃H₅]⁺ (Allyl cation) |

| 42 | 60 | [C₃H₆]⁺ |

| 55 | 95 | [C₄H₇]⁺ |

| 56 | 100 | [C₄H₈]⁺ (Base Peak) |

| 69 | 50 | [C₅H₉]⁺ |

| 70 | 30 | [C₅H₁₀]⁺ |

| 83 | 20 | [C₆H₁₁]⁺ |

| 97 | 5 | [C₇H₁₃]⁺ |

| 126 | <5 | [C₉H₁₈]⁺ (Molecular Ion) |

Deciphering the Fragmentation Pathways

The fragmentation of 3-nonene upon electron ionization can be explained by established mechanisms for alkenes, primarily allylic cleavage and McLafferty rearrangement. These pathways lead to the formation of the characteristic ions observed in the mass spectrum.

Allylic Cleavage: The C-C bond beta to the double bond is weak and prone to cleavage. For 3-nonene, this results in the formation of stable allyl cations.

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen atom to the double bond, followed by the cleavage of the beta C-C bond. This process results in the elimination of a neutral alkene molecule and the formation of a radical cation. For 3-nonene, this is a prominent pathway leading to the base peak at m/z 56.

Figure 1. Primary fragmentation pathways of 3-nonene in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry of 3-Nonene

The following protocol outlines a standard procedure for the analysis of 3-nonene using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.

1. Instrumentation:

-

Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Mass Spectrometer (MS) with an Electron Ionization (EI) source.

2. Sample Preparation:

-

Prepare a dilute solution of 3-nonene in a volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 100 µg/mL.

3. GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final hold: Hold at 200 °C for 5 minutes.

-

4. MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV[3]

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 20 - 200

-

Scan Rate: 2 scans/second

5. Data Acquisition and Analysis:

-

Acquire data in full scan mode.

-

Process the data using the instrument's software to obtain the mass spectrum of the 3-nonene peak.

-

Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library, such as the NIST Mass Spectral Library, for confirmation.

Logical Workflow of Fragmentation Analysis

The process of identifying an unknown compound like 3-nonene through its mass spectrum follows a logical workflow. This begins with the ionization of the molecule, followed by fragmentation through various pathways, leading to a unique mass spectrum that serves as a molecular fingerprint.

Figure 2. Logical workflow for the mass spectral analysis of 3-nonene.

References

An In-depth Technical Guide to FT-IR Analysis of the C=C Bond in 3-Nonene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fourier-Transform Infrared (FT-IR) spectroscopy as applied to the analysis of the carbon-carbon double bond (C=C) in 3-nonene. It details the characteristic vibrational frequencies, offers a complete experimental protocol for sample analysis, and presents the data in a clear, comparative format.

Principles of FT-IR Spectroscopy for Alkene Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation.[1] When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, are quantized and will only occur if the molecule absorbs radiation of a specific frequency corresponding to the energy of that vibration.

For alkenes, such as 3-nonene, the most diagnostic absorptions in an FT-IR spectrum are associated with the C=C double bond and the vinylic C-H bonds (=C-H). The key vibrational modes are:

-

C=C Stretching: This vibration typically gives rise to a moderate absorption band in the region of 1680-1620 cm⁻¹.[2][3][4] The exact position and intensity of this peak can be influenced by the substitution pattern around the double bond.

-

Vinylic C-H Stretching: The stretching of C-H bonds where the carbon is part of a double bond occurs at higher frequencies (higher wavenumbers) than the C-H stretching in alkanes. These peaks are typically found in the 3100-3000 cm⁻¹ region.[3][5]

-

Vinylic C-H Out-of-Plane Bending (Wagging): These vibrations are particularly useful for determining the substitution pattern of the alkene, including the distinction between cis and trans isomers. These strong absorptions appear in the 1000-650 cm⁻¹ region of the spectrum.[3][5][6][7]

Data Presentation: Characteristic FT-IR Absorptions for C=C Bonds

The following table summarizes the key FT-IR absorption frequencies for various types of C=C bonds, which is essential for the analysis of 3-nonene and other alkenes. 3-Nonene is a disubstituted alkene and can exist as either a cis or trans isomer, each with a distinct spectral signature.

| Alkene Substitution | C=C Stretch (cm⁻¹) | =C-H Stretch (cm⁻¹) | =C-H Out-of-Plane Bend (cm⁻¹) |

| Monosubstituted (R-CH=CH₂) | 1645 - 1635 | 3095 - 3075 & 3040 - 3010 | 995 - 985 & 915 - 905 (two bands)[5][6][7] |

| cis-Disubstituted (R-CH=CH-R') | 1660 - 1630[5] | 3040 - 3010 | 730 - 675 (strong, broad)[5][6][7] |

| trans-Disubstituted (R-CH=CH-R') | 1680 - 1660[5] | 3040 - 3010 | 980 - 960 (strong, sharp)[5][6][7] |

| 1,1-Disubstituted (R₂C=CH₂) | 1655 - 1645 | 3095 - 3075 | 895 - 885 (strong, sharp)[6][7] |

| Trisubstituted (R₂C=CHR') | 1680 - 1665[5] | 3040 - 3010 | 840 - 790 (medium to strong)[5][6] |

| Tetrasubstituted (R₂C=CR'₂) | 1680 - 1665 (often weak or absent)[5] | None | None |

For 3-nonene, we would expect to see the following characteristic peaks:

-

cis-3-Nonene: A C=C stretching peak around 1660-1630 cm⁻¹ and a strong, broad =C-H out-of-plane bending peak around 730-675 cm⁻¹.[5][6][7]

-

trans-3-Nonene: A C=C stretching peak around 1680-1660 cm⁻¹ and a strong, sharp =C-H out-of-plane bending peak around 980-960 cm⁻¹.[5][6][7] The NIST Chemistry WebBook provides reference spectra for both (E)- (trans) and (Z)- (cis) 3-nonene.[8][9][10]

Experimental Protocol: FT-IR Analysis of Liquid 3-Nonene

This section details the methodology for obtaining a high-quality FT-IR spectrum of a liquid sample such as 3-nonene using the neat liquid (thin film) method with salt plates.

3.1. Materials and Equipment

-

FT-IR Spectrometer

-

Demountable liquid cell or two polished salt plates (e.g., NaCl, KBr)

-

Pasteur pipette or syringe

-

3-Nonene sample (cis, trans, or a mixture)

-

Appropriate solvent for cleaning (e.g., acetone, dichloromethane)

-

Lint-free wipes

-

Glove box or desiccator for storing salt plates

3.2. Sample Preparation and Data Acquisition

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Open the sample compartment.

-

-

Salt Plate Preparation:

-

Handle the salt plates with gloves and only by the edges to avoid moisture contamination from fingerprints.

-

If necessary, clean the plates by gently wiping with a lint-free tissue dampened with a dry solvent like acetone.

-

Ensure the plates are transparent and free of scratches.

-

-

Background Spectrum Acquisition:

-

Place the clean, empty salt plates (or an empty liquid cell) in the spectrometer's sample holder.

-

Close the sample compartment lid.

-

Acquire a background spectrum. This will subtract the absorbance from atmospheric CO₂ and water vapor, as well as any absorbance from the salt plates themselves.

-

-

Sample Loading:

-

Remove the salt plates from the spectrometer.

-

Using a clean Pasteur pipette, place one to two drops of the liquid 3-nonene sample onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid forming air bubbles.

-

-

Sample Spectrum Acquisition:

-

Place the assembled salt plates with the sample into the spectrometer's sample holder.

-

Close the sample compartment lid.

-

Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The standard spectral range for mid-IR is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The acquired interferogram is automatically converted to a spectrum (transmittance or absorbance vs. wavenumber) by the instrument's software via a Fourier transform.

-

Label the significant peaks in the spectrum, paying close attention to the C=C stretch, vinylic C-H stretch, and the C-H out-of-plane bending regions to identify the specific isomer of 3-nonene.

-

-

Cleaning:

-

After analysis, disassemble the salt plates and clean them thoroughly with an appropriate solvent.

-

Return the clean, dry salt plates to a desiccator for storage.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the FT-IR analysis of 3-nonene.

Caption: Experimental workflow for FT-IR analysis of 3-nonene.

References

- 1. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. IR spectrum: Alkenes [quimicaorganica.org]

- 8. 3-Nonene, (E)- [webbook.nist.gov]

- 9. cis-3-Nonene [webbook.nist.gov]

- 10. 3-Nonene, (E)- [webbook.nist.gov]

Navigating the Handling of 3-Nonene: A Technical Safety and Hazard Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety precautions and GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazards associated with the handling of 3-Nonene. Designed for laboratory and industrial settings, this document outlines the critical safety information, physical and chemical properties, and hazard communication elements necessary for the safe use of this compound.

GHS Hazard Identification and Classification

3-Nonene is classified under the GHS with the following hazards:

-

Flammable Liquids: While specific category information can vary between suppliers, it is consistently identified as a flammable liquid.[1][2]

-

Aspiration Hazard: It is recognized as an aspiration hazard, meaning it can be fatal if swallowed and enters the airways.[3]

-

Skin Corrosion/Irritation: It is classified as causing skin irritation.[2]

-

Serious Eye Damage/Eye Irritation: It is also classified as causing serious eye irritation.[2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

GHS Label Elements

The GHS label for 3-Nonene includes the following elements:

-

Pictograms:

-

Flame (for flammability)

-

Health Hazard (for aspiration toxicity and specific target organ toxicity)

-

Exclamation Mark (for skin and eye irritation)

-

-

Hazard Statements:

-

Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety and handling section of this guide.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-Nonene is presented in the table below. This data is essential for understanding its behavior and for designing safe handling and storage procedures.

| Property | Value |

| Molecular Formula | C₉H₁₈ |

| Molecular Weight | 126.24 g/mol |

| Boiling Point | 146-147 °C |

| Flash Point | 26 °C (78.8 °F) |

| Density | 0.73 g/cm³ at 25 °C |

| Vapor Pressure | 10.86 mmHg at 25°C[6] |

| Water Solubility | Insoluble |

| Appearance | Colorless liquid |

Safety Precautions and Handling Procedures

Adherence to strict safety protocols is paramount when working with 3-Nonene to mitigate the risks associated with its hazardous properties.

Engineering Controls

-

Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors.[7][8] Use explosion-proof ventilation systems.[3][8]

-

Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces. "No smoking" policies should be strictly enforced in handling areas.[3][7]

-

Grounding and Bonding: Use grounded and bonded containers and receiving equipment to prevent the buildup of static electricity, which can be an ignition source.[3][7]

-

Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible in the immediate vicinity of any potential exposure.[8]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[4]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[3][4]

-

Respiratory Protection: If ventilation is inadequate or for emergency situations, use a NIOSH-approved respirator with organic vapor cartridges.[8]

Handling and Storage

-

Handling: Use only non-sparking tools.[3][7] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][7][8] The storage area should be designated for flammable liquids.

First Aid Measures

In the event of exposure to 3-Nonene, immediate medical attention is crucial. The following first aid procedures should be followed:

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If vomiting occurs, keep the head low so that stomach content doesn't get into the lungs. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9]

Experimental Protocols

Detailed experimental protocols for the toxicological and physical hazard testing of 3-Nonene are not publicly available in standard safety data sheets or chemical databases. These studies are typically conducted by manufacturers and submitted to regulatory agencies. The GHS classifications provided in this guide are based on the summary results of these proprietary studies. For access to the full experimental methodologies, it may be necessary to contact the chemical supplier directly or consult specialized toxicological research publications.

GHS Hazard Communication Workflow

The following diagram illustrates the logical flow of information used in GHS hazard communication for 3-Nonene, from hazard classification to the precautionary measures communicated to the end-user.

Caption: GHS Hazard Communication Workflow for 3-Nonene.

References

- 1. 3-Nonene, (3E)- | C9H18 | CID 5364445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. braskem.com.br [braskem.com.br]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 3-Nonene, (3Z)- | C9H18 | CID 5364453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NONENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. braskem.com.br [braskem.com.br]

- 8. braskem.com.br [braskem.com.br]

- 9. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to cis- and trans-3-Nonene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of cis- and trans-3-Nonene (B166812) isomers. It includes detailed information on their synthesis, analytical characterization, and a summary of their known data. This document is intended to serve as a valuable resource for professionals in research and development.

Introduction to 3-Nonene Isomers

3-Nonene is an alkene with the molecular formula C₉H₁₈. Due to the presence of a carbon-carbon double bond at the third carbon position, it exists as two geometric isomers: cis-3-Nonene ((Z)-3-Nonene) and trans-3-Nonene ((E)-3-Nonene). The spatial arrangement of the alkyl groups around the double bond dictates the distinct physical and chemical properties of these isomers.

Quantitative Data Summary

The physical and chemical properties of cis- and trans-3-Nonene are summarized in the table below for easy comparison.

| Property | cis-3-Nonene | trans-3-Nonene |

| CAS Number | 20237-46-1[1] | 20063-77-8[2], 20063-92-7 |

| Molecular Formula | C₉H₁₈ | C₉H₁₈ |

| Molecular Weight | 126.24 g/mol [1] | 126.24 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Density | 0.739 g/cm³ (predicted) | 0.734 g/mL at 25°C[3] |

| Boiling Point | 145.7 °C (predicted) | 147.6 °C |

| Refractive Index | 1.427 (predicted) | n20/D 1.419[3] |

| Synonyms | (Z)-3-Nonene, (3Z)-3-Nonene | (E)-3-Nonene, (3E)-3-Nonene |

Experimental Protocols

Synthesis of cis-3-Nonene

The stereoselective synthesis of cis-3-Nonene is typically achieved through the partial hydrogenation of an internal alkyne, 3-nonyne (B165639), using a poisoned catalyst such as Lindlar's catalyst. This method ensures the syn-addition of hydrogen across the triple bond, yielding the cis-alkene.[4][5][6][7][8]

Reaction Scheme:

-

Alkylation of a terminal alkyne: 1-Butyne (B89482) is deprotonated with a strong base like sodium amide (NaNH₂) to form a sodium acetylide. This is followed by reaction with an alkyl halide, such as 1-bromopentane, to form 3-nonyne.[9][10][11][12]

-

Partial Hydrogenation: 3-Nonyne is then hydrogenated in the presence of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) and hydrogen gas.[4][5][6][7][8]

Detailed Methodology (General Protocol):

-

In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, sodium amide is suspended in anhydrous liquid ammonia (B1221849).

-

1-Butyne is bubbled through the solution, leading to the formation of the sodium salt of the alkyne.

-

1-Bromopentane is added dropwise to the reaction mixture, and the reaction is stirred until completion.

-

After workup to isolate the 3-nonyne, it is dissolved in a suitable solvent (e.g., hexane (B92381) or ethanol).

-

Lindlar's catalyst is added to the solution, and the flask is evacuated and filled with hydrogen gas (typically from a balloon).

-

The reaction is stirred vigorously at room temperature and monitored by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting alkyne is consumed.

-

Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield cis-3-Nonene.

Synthesis of trans-3-Nonene

The synthesis of trans-3-Nonene is generally accomplished by the reduction of 3-nonyne using sodium metal in liquid ammonia. This dissolving metal reduction proceeds via an anti-addition of hydrogen, resulting in the formation of the trans-alkene.

Reaction Scheme:

-

Alkylation of a terminal alkyne: As with the cis-isomer, 3-nonyne is first synthesized from 1-butyne and 1-bromopentane.[9][10][11][12]

-

Dissolving Metal Reduction: 3-Nonyne is then reduced with sodium metal in liquid ammonia.

Detailed Methodology (General Protocol):

-

A three-necked flask is cooled to -78 °C, and liquid ammonia is condensed into it.

-

Small pieces of sodium metal are added until a persistent blue color is observed.

-

3-Nonyne, dissolved in a small amount of an anhydrous ether, is added dropwise to the sodium-ammonia solution.

-

The reaction is stirred at -78 °C until the blue color disappears, indicating the consumption of the sodium.

-

The reaction is quenched by the careful addition of ammonium (B1175870) chloride.

-

The ammonia is allowed to evaporate, and the remaining residue is partitioned between water and an organic solvent (e.g., diethyl ether).

-

The organic layer is washed, dried, and concentrated to give trans-3-Nonene.

Analytical Characterization

Gas Chromatography (GC): The separation of cis- and trans-3-Nonene isomers can be achieved using capillary GC with a nonpolar or moderately polar stationary phase. The trans-isomer, being more linear, typically has a slightly shorter retention time than the bent cis-isomer on common stationary phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The vinylic protons of the cis- and trans-isomers exhibit distinct chemical shifts and coupling constants (J-coupling). For cis-isomers, the coupling constant between the vinylic protons is typically in the range of 6-12 Hz, while for trans-isomers, it is larger, usually 12-18 Hz.

-

¹³C NMR: The chemical shifts of the vinylic carbons and the adjacent allylic carbons can also be used to distinguish between the two isomers.

Signaling Pathways and Biological Activity

A thorough review of the available scientific literature did not reveal any specific signaling pathways in which cis- or trans-3-Nonene are directly implicated. While isomerism is known to play a crucial role in the biological activity of many molecules, specific studies on the biological effects of 3-nonene isomers are not extensively documented.[13][14][15][16] The biological relevance of these specific isomers remains an area for future research.

Logical and Experimental Workflows

The following diagrams illustrate the synthetic pathways and the logical flow for isomer identification.

Caption: Synthetic pathways to cis- and trans-3-Nonene.

Caption: Analytical workflow for isomer identification.

References

- 1. Solved Which sequence of reactions works best in | Chegg.com [chegg.com]

- 2. echemi.com [echemi.com]

- 3. trans-3-nonene | CAS#:20063-77-8 | Chemsrc [chemsrc.com]

- 4. orgosolver.com [orgosolver.com]

- 5. researchgate.net [researchgate.net]

- 6. Alkyne Hydrogenation with Lindlar Catalyst [quimicaorganica.org]

- 7. reactionweb.io [reactionweb.io]

- 8. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]

- 9. Solved Which sequence of reactions works best in | Chegg.com [chegg.com]

- 10. Solved Which sequence of reactions works best in | Chegg.com [chegg.com]

- 11. Solved Which sequence of reactions work best in synthesizing | Chegg.com [chegg.com]

- 12. Solved Which sequence of reactions works best in | Chegg.com [chegg.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Thermodynamic Properties and Stability of 3-Nonene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nonene, a nine-carbon alkene with the chemical formula C₉H₁₈, is a member of the olefin family of hydrocarbons. Its physical and chemical characteristics are of interest in various fields, including organic synthesis, polymer chemistry, and as a component in fuel mixtures. This technical guide provides a comprehensive overview of the thermodynamic properties and stability of 3-nonene, presenting available quantitative data, outlining relevant experimental methodologies, and illustrating key concepts through diagrams. This information is crucial for professionals working on the development of new chemical entities and processes where 3-nonene may be a reactant, intermediate, or product.

Thermodynamic Properties of 3-Nonene

Tabulated Thermodynamic Data

The following tables summarize the available thermodynamic data for 3-nonene. It is important to note that many of these values are calculated based on group contribution methods, such as the Joback method, which provide reliable estimates.

Table 1: Calculated Thermodynamic Properties of 3-Nonene

| Property | Symbol | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation | ΔfG° | 105.12 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Formation (gas) | ΔfH°gas | -111.87 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Fusion | ΔfusH° | 19.27 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Vaporization | ΔvapH° | 35.59 | kJ/mol | Joback Calculated Property[1] |

Table 2: Experimental Physical and Thermodynamic Properties of 3-Nonene and its Isomers

| Property | Isomer | Value | Unit | Source |

| Normal Boiling Point | 3-Nonene | 420.75 ± 0.40 | K | NIST[2] |

| Normal Boiling Point | (E)-3-Nonene | 420.7 | K | NIST[3] |

| Normal Melting Point | 3-Nonene | 171 | K | NIST[2] |

| Enthalpy of Vaporization at 392 K | (E)-3-Nonene | 40.6 | kJ/mol | NIST[3] |

Table 3: Other Physical Properties of 3-Nonene

| Property | Value | Unit | Source |

| Molecular Weight | 126.24 | g/mol | PubChem[4][5][6] |

| Density (at 25°C) | 0.734 | g/mL | Wikipedia[7] |

| Refractive Index (n20/D) | 1.419 | - | Cheméo |

Stability of 3-Nonene

The stability of an alkene is influenced by several factors, including the substitution of the double bond, stereochemistry (cis/trans isomerism), and the presence of conjugation. These factors determine the relative energy of the molecule and its propensity to undergo reactions such as isomerization, oxidation, and thermal decomposition.

Isomerization

3-Nonene exists as two geometric isomers: cis-(Z)-3-nonene and trans-(E)-3-nonene. The stability of these isomers is a key consideration in reaction pathways and product distributions.

-

General Principle: For acyclic alkenes, the trans isomer is generally more stable than the cis isomer.[8][9][10] This is attributed to steric strain in the cis isomer, where the alkyl substituents on the same side of the double bond lead to repulsive interactions, increasing the molecule's energy.[9]

The interconversion between cis and trans isomers does not occur spontaneously under normal conditions due to the high energy barrier for rotation around the double bond. However, it can be facilitated by catalysts, such as strong acids, or by photochemical means.[10][11]

Cis-Trans Isomerization of 3-Nonene.

Alkene Stability based on Substitution

The stability of alkenes is also significantly influenced by the number of alkyl groups attached to the double bond carbons.

-

General Principle: Alkene stability increases with increasing substitution.[9][12] This is explained by hyperconjugation, an interaction between the C-H σ-bonds of the alkyl groups and the π-orbital of the double bond, which delocalizes electron density and lowers the overall energy of the molecule.[9][13] The general order of stability is:

tetrasubstituted > trisubstituted > disubstituted > monosubstituted > unsubstituted

3-Nonene is a disubstituted alkene. Its stability would be greater than that of 1-nonene (B85954) (a monosubstituted alkene) but less than a more substituted isomer like 2-methyl-2-octene (B92814) (a trisubstituted alkene).

Alkene Stability Hierarchy.

Oxidation

Alkenes are susceptible to oxidation at the carbon-carbon double bond. Common oxidizing agents can lead to the formation of epoxides, diols, or cleavage of the double bond to form aldehydes, ketones, or carboxylic acids. While specific studies on the oxidation of 3-nonene are scarce, the general reactivity patterns of alkenes apply. For instance, reaction with a peroxy acid would be expected to yield 3,4-epoxynonane.

Thermal Decomposition

Thermal decomposition, or pyrolysis, involves the breakdown of a compound at elevated temperatures.[14] For alkenes, this can proceed through various radical mechanisms, leading to the formation of smaller alkanes and alkenes. The specific products and decomposition temperature for 3-nonene would depend on the reaction conditions, but no specific studies were identified in the literature.

Experimental Protocols

The determination of thermodynamic properties and stability of compounds like 3-nonene relies on a range of established experimental techniques.

Calorimetry for Enthalpy Determination

Calorimetry is the primary method for measuring heat changes in chemical reactions, which can be used to determine enthalpies of formation and reaction.[15]

Experimental Protocol: Bomb Calorimetry for Enthalpy of Combustion

-

Sample Preparation: A precise mass of liquid 3-nonene is placed in a sample holder within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is filled with pure oxygen to a high pressure (e.g., 30 atm).

-

Immersion: The sealed bomb is immersed in a known quantity of water in an insulated container (the calorimeter).

-

Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Ignition: The sample is ignited electrically.

-

Temperature Monitoring: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is known (determined by a standard calibration reaction). The heat released by the combustion of the 3-nonene sample is calculated from the observed temperature change of the water and the calorimeter.

-

Enthalpy Calculation: The enthalpy of combustion is then calculated in kJ/mol. Using Hess's Law and the known standard enthalpies of formation of CO₂ and H₂O, the standard enthalpy of formation of 3-nonene can be determined.

Workflow for Bomb Calorimetry.

Spectroscopy for Thermodynamic Data

Spectroscopic methods, particularly infrared (IR) and Raman spectroscopy, can be used to determine the vibrational frequencies of a molecule.[14][16] This data, in conjunction with statistical mechanics, allows for the calculation of thermodynamic properties such as heat capacity, entropy, and Gibbs free energy in the ideal gas state.

Experimental Protocol: Gas-Phase Infrared Spectroscopy

-

Sample Preparation: A sample of 3-nonene is vaporized into a gas cell with a known path length.

-

Spectral Acquisition: An infrared beam is passed through the gas cell, and the absorption of radiation is measured as a function of frequency.

-

Vibrational Analysis: The resulting spectrum is analyzed to identify the fundamental vibrational frequencies of the 3-nonene molecule.

-

Thermodynamic Calculation: These frequencies are used as inputs for statistical mechanics calculations to determine the vibrational contributions to the thermodynamic functions. Rotational and translational contributions are calculated from the molecular geometry and mass.

Determination of Alkene Stability via Hydrogenation

The relative stability of alkene isomers can be determined by measuring their heats of hydrogenation.[8][10]

Experimental Protocol: Heat of Hydrogenation

-

Reaction Setup: A known amount of a 3-nonene isomer (cis or trans) is dissolved in a suitable solvent in a reaction calorimeter. A hydrogenation catalyst (e.g., platinum on carbon) is added.

-

Hydrogenation: The mixture is exposed to hydrogen gas, and the hydrogenation reaction is initiated.

-

Temperature Measurement: The heat evolved during the exothermic hydrogenation reaction is measured by the calorimeter.

-

Comparison: The heats of hydrogenation for both cis- and trans-3-nonene are determined. The isomer that releases less heat upon hydrogenation is the more stable isomer, as it was at a lower initial energy state.[9][10]

Conclusion